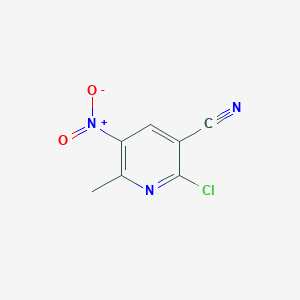

2,4-Dichloronaphthalen-1-amine

Overview

Description

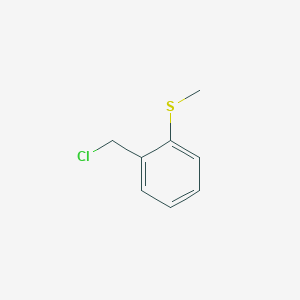

2,4-Dichloronaphthalene-1-amine (DCNA) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, odorless solid that is soluble in water and organic solvents. DCNA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals. In addition to its industrial use, DCNA has been studied for its potential as a therapeutic agent for a variety of diseases and conditions.

Scientific Research Applications

Solubility Studies :

- Zacconi et al. (2017) explored the solubility of solid derivatives of dichlone (2,3-dichloronaphthalene-1,4-dione) in supercritical carbon dioxide. They focused on derivatives where the chlorine atom is replaced with an amine substituent, demonstrating their solubility in different conditions (Zacconi et al., 2017).

Optical and Redox Properties :

- Thalacker et al. (2006) synthesized 2,6-Dichloronaphthalene dianhydride and further explored its imidization with amines. They studied the optical and electrochemical properties of these amino-functionalized naphthalene diimides, which are significant for applications in dyes and light-absorbing materials (Thalacker, Röger, & Würthner, 2006).

Agricultural and Environmental Impact :

- Rai (1992) investigated the impact of long-term 2,4-D application on soil microbial populations and biochemical processes in cultivated soil. Their findings indicate the influence of 2,4-D on soil health, particularly in agricultural settings (Rai, 1992).

Herbicide Formulation Studies :

- Wilson et al. (1997) studied the dissipation of 2,4-D in soil when applied in different forms, such as amine salt or ester. Their research contributes to understanding the environmental behavior of this chemical in agriculture (Wilson, Geronimo, & Armbruster, 1997).

Pharmaceutical Applications :

- Abbasi et al. (2015) focused on synthesizing N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides, starting from naphthalen-1-amine. These compounds showed significant antibacterial activity, indicating potential pharmaceutical applications (Abbasi et al., 2015).

Photoluminescent Materials :

- Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid, exploring its use in the creation of high Tg and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s for blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).

Chemosensor Development :

- Wang et al. (2017) developed a ratiometric fluorescent chemosensor using 4,5-diaminonaphthalimide for the selective and visual detection of phosgene. This is crucial for safety and environmental monitoring applications (Wang, Zhong, & Song, 2017).

Catalysis Research :

- Nasrollahzadeh et al. (2020) discussed the use of graphene-based catalysts, including those derived from naphthalen-1-amine, in the reduction of nitro compounds to amines, highlighting their environmental and industrial relevance (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Safety and Hazards

2,4-Dichloronaphthalen-1-amine is classified as a warning under the GHS classification . It has hazard statements H302, indicating it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Properties

IUPAC Name |

2,4-dichloronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFIRPDNZCDFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)